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Compound of Interest

Compound Name:
5-bromo-N-cyclopropylpyridin-2-

amine

Cat. No.: B1285421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential

biological activities, and experimental protocols related to 5-bromo-N-cyclopropylpyridin-2-
amine and its derivatives. This class of compounds holds promise in the field of medicinal

chemistry, particularly as kinase inhibitors for therapeutic applications.

Introduction
5-bromo-N-cyclopropylpyridin-2-amine serves as a key intermediate in the synthesis of a

variety of biologically active molecules. The pyridine core is a well-established scaffold in

medicinal chemistry, and the presence of a bromine atom at the 5-position provides a versatile

handle for further chemical modifications, such as palladium-catalyzed cross-coupling

reactions. The N-cyclopropyl amine moiety can contribute to the binding affinity and selectivity

of the final compounds. Derivatives of this scaffold have been explored as inhibitors of various

protein kinases, which are critical regulators of cellular signaling pathways often dysregulated

in diseases like cancer.

Synthetic Pathways
The synthesis of 5-bromo-N-cyclopropylpyridin-2-amine derivatives can be achieved

through a multi-step process, typically starting from commercially available pyridines. A general

synthetic workflow is outlined below.
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Caption: General synthetic workflow for 5-bromo-N-cyclopropylpyridin-2-amine and its

derivatives.

Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-chloropyridine
This protocol describes the synthesis of a key intermediate, 5-bromo-2-chloropyridine, from 2-

aminopyridine.

Materials:

2-aminopyridine

N-Bromosuccinimide (NBS)

Dichloromethane (DCM)

1M Hydrochloric acid

Ethyl acetate

Sodium sulfate

Sodium nitrite

Concentrated hydrochloric acid

Procedure:

Bromination: Dissolve 2-aminopyridine in dichloromethane and cool the solution to 0°C. Add

N-bromosuccinimide (NBS) portion-wise while stirring. Monitor the reaction by TLC. After

completion, concentrate the reaction mixture. Dissolve the crude product in ethyl acetate and

wash with 1M HCl. Adjust the aqueous layer to a basic pH and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to

obtain 2-amino-5-bromopyridine. A similar procedure using 2-amino-4-chloropyridine can

yield 2-amino-5-bromo-4-chloropyridine with a yield of approximately 87%[1].
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Diazotization and Chlorination: Suspend 2-amino-5-bromopyridine in concentrated

hydrochloric acid and cool to -5°C. Slowly add a solution of sodium nitrite in water,

maintaining the temperature below 0°C. Stir for 30 minutes. The resulting diazonium salt

solution is then carried forward to the next step. This general procedure for diazotization

followed by chlorination can convert the amino group to a chlorine atom, yielding 5-bromo-2-

chloropyridine.

Protocol 2: Synthesis of 5-bromo-N-cyclopropylpyridin-
2-amine
This protocol details the nucleophilic substitution reaction to form the target compound.

Materials:

5-bromo-2-chloropyridine

Cyclopropylamine

A suitable solvent (e.g., dioxane, NMP)

A suitable base (e.g., K₂CO₃, triethylamine)

Procedure:

To a solution of 5-bromo-2-chloropyridine in a suitable solvent, add cyclopropylamine and a

base.

Heat the reaction mixture under reflux or using microwave irradiation (e.g., 180°C for 30

minutes)[2].

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the

product with an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to obtain 5-bromo-N-
cyclopropylpyridin-2-amine.

Protocol 3: Suzuki Cross-Coupling for Derivatization
This protocol describes the diversification of the 5-bromo-N-cyclopropylpyridin-2-amine core

using a Suzuki cross-coupling reaction.[3]

Materials:

5-bromo-N-cyclopropylpyridin-2-amine

Arylboronic acid (1.1 eq.)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

Potassium phosphate (K₃PO₄) (2.2 eq.)

1,4-Dioxane

Water

Procedure:

In a Schlenk flask, combine 5-bromo-N-cyclopropylpyridin-2-amine, the desired

arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

Purge the flask with an inert gas (e.g., Nitrogen or Argon).

Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

Heat the reaction mixture to reflux (approximately 90°C) for 18 hours.

Monitor the reaction progress by TLC.

Once the reaction is complete, cool the mixture to room temperature and perform an

aqueous workup.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify by column chromatography to isolate the

desired derivative.

Biological Activity and Applications
Derivatives of 5-bromo-aminopyridines and pyrimidines have shown significant potential as

inhibitors of protein kinases, which are key targets in cancer therapy.

Kinase Inhibition
ULK1 Inhibition and Autophagy: UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase

that plays a crucial role in initiating autophagy, a cellular process that can promote cancer

cell survival.[4][5] Derivatives of 5-bromo-pyrimidin-2-amine have been identified as potent

ULK1 inhibitors.[4][5][6] By inhibiting ULK1, these compounds can block autophagy and

induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC).[5]

CDK Inhibition and Cell Cycle Control: Cyclin-dependent kinases (CDKs), such as CDK4 and

CDK6, are key regulators of the cell cycle.[6] Inhibitors of these kinases can lead to cell cycle

arrest and are effective in treating certain types of cancer.[6] The 2-aminopyridine scaffold is

a known feature in some CDK inhibitors.

Signaling Pathway: ULK1-Mediated Autophagy
The following diagram illustrates the role of ULK1 in the autophagy pathway and its inhibition

by 5-bromo-N-cyclopropylpyridin-2-amine derivatives.
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Caption: ULK1-mediated autophagy pathway and its inhibition.

Quantitative Data
The following tables summarize the biological activity of some 5-bromo-aminopyrimidine

derivatives as ULK1 inhibitors.

Table 1: In vitro Kinase Inhibitory Activity of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine

Derivatives against ULK1
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Compound ID R¹ (phenoxy group)
R² (N-phenyl
group)

ULK1 IC₅₀ (μM)

3a 4-fluorophenoxy
3,4,5-

trimethoxyphenyl
0.87

3b 4-chlorophenoxy
3,4,5-

trimethoxyphenyl
0.54

3c 4-bromophenoxy
3,4,5-

trimethoxyphenyl
0.62

3s
2-fluoro-4-

nitrophenoxy

3,4,5-

trimethoxyphenyl
0.02

SBI-0206965
(Reference

Compound)
0.49

Data extracted from a study on ULK1 inhibitors.[5]

Table 2: Anti-proliferative Activity of Selected Derivatives against A549 (NSCLC) cells

Compound ID A549 IC₅₀ (μM)

3s 2.45

SBI-0206965 > 10

Data extracted from a study on ULK1 inhibitors.[5]

Conclusion
5-bromo-N-cyclopropylpyridin-2-amine and its derivatives represent a promising scaffold for

the development of novel kinase inhibitors. The synthetic routes are accessible, and the core

structure is amenable to diversification to optimize potency and selectivity against various

kinase targets. The demonstrated activity of related compounds against ULK1 highlights a

potential therapeutic strategy for non-small cell lung cancer and other malignancies where

autophagy plays a pro-survival role. Further investigation into the structure-activity relationship
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(SAR) of this class of compounds is warranted to identify lead candidates for further preclinical

and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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